(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid

Catalog No.
S6573527
CAS No.
77977-73-2
M.F
C8H7NO5
M. Wt
197.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid

CAS Number

77977-73-2

Product Name

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.1

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid is a chiral compound characterized by the presence of a hydroxy group and a nitrophenyl substituent on a central acetic acid moiety. Its molecular formula is C9_9H9_9NO4_4, and it features a stereocenter at the second carbon atom, which contributes to its optical activity. This compound is of interest in various fields including organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, employing reducing agents such as hydrogen gas in the presence of palladium or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents, such as amines or thiols.

These reactions highlight its versatility as a chemical intermediate in various synthetic pathways.

The biological activity of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid has been explored in several studies. Its mechanism of action often involves interaction with specific molecular targets, such as enzymes, where it can act as an inhibitor by binding to the active site. The functional groups present (hydroxy and nitro) are crucial for these interactions, influencing binding affinity and specificity. This compound has shown potential in enzyme inhibition, which may lead to applications in drug development.

The synthesis of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid generally involves the nitration of phenylacetic acid. This process introduces a nitro group into the phenyl ring, typically using concentrated nitric acid and sulfuric acid as nitrating agents under controlled low-temperature conditions to prevent over-nitration .

In an industrial context, optimizing reaction conditions such as temperature, reagent concentration, and reaction time is critical for maximizing yield and purity. Purification methods like recrystallization or chromatography are commonly employed to isolate the desired compound.

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid finds applications in various domains:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound's potential biological activity makes it valuable in drug discovery and development processes.
  • Research: It is utilized in biochemical assays and studies related to enzyme-catalyzed reactions.

Its unique structure allows for diverse applications across chemistry and biology.

Interaction studies involving (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid focus on its role as an enzyme inhibitor. Research indicates that this compound can effectively bind to specific enzymes, thereby inhibiting their catalytic activity. The interactions depend on the spatial arrangement of functional groups within the molecule, which influence how well it fits into enzyme active sites. These studies are crucial for understanding its potential therapeutic applications and guiding further drug design efforts.

Several compounds share structural similarities with (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Nitrophenylacetic AcidContains a nitrophenyl group and carboxylic acidUsed as a herbicide; important in organic synthesis
3-Nitrophenylacetic AcidSimilar structure with a different position of nitroExhibits different reactivity patterns
4-Nitrophenylacetic AcidNitro group at para position relative to acetic acidUseful in forming heterocycles

These compounds highlight the uniqueness of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid due to its specific stereochemistry and functional groups that influence its reactivity and biological activity.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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